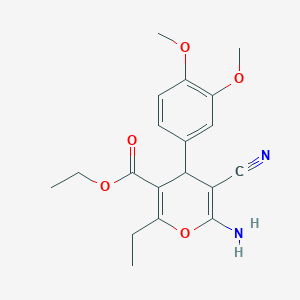
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide, also known as CFT or WIN 35,065-2, is a chemical compound that belongs to the class of phenyltropanes. It has gained significant attention in scientific research due to its potential as a dopamine reuptake inhibitor and its ability to modulate the reward pathway in the brain.
科学的研究の応用
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide has been extensively studied in scientific research for its potential as a dopamine reuptake inhibitor and its ability to modulate the reward pathway in the brain. It has been shown to increase dopamine release and decrease dopamine reuptake, leading to an increase in dopamine levels in the brain. This effect has been implicated in the potential use of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide as a treatment for cocaine addiction and other substance use disorders.
作用機序
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling and activation of the reward pathway in the brain. This mechanism of action is similar to that of cocaine, which is a known dopamine reuptake inhibitor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide are primarily related to its ability to modulate the reward pathway in the brain. It has been shown to increase locomotor activity and induce conditioned place preference in animal models, indicating its potential as a drug of abuse. Additionally, N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide has been shown to increase dopamine release in the nucleus accumbens, a key region of the brain involved in reward processing.
実験室実験の利点と制限
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide has several advantages for use in lab experiments. It is a highly potent and selective dopamine reuptake inhibitor, making it a useful tool for studying the dopamine system in the brain. Additionally, it has a long half-life and can be administered orally, allowing for convenient dosing in animal models. However, N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide also has limitations, including its potential for abuse and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide. One area of interest is the potential use of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide as a treatment for substance use disorders, particularly cocaine addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide and its potential for toxicity. Finally, the development of novel dopamine reuptake inhibitors based on the structure of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide may lead to the discovery of new treatments for a variety of psychiatric and neurological disorders.
合成法
The synthesis of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then reacted with formic acid to obtain N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide. The synthesis of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide is a multi-step process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the final product.
特性
IUPAC Name |
N-[(3-chlorophenyl)carbamothioylamino]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3OS/c9-6-2-1-3-7(4-6)11-8(14)12-10-5-13/h1-5H,(H,10,13)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAENCGNYLGAYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NNC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B5227574.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227581.png)
![N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5227598.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5227621.png)
![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5227624.png)
![11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5227626.png)
![2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B5227637.png)
![1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5227651.png)
![1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone](/img/structure/B5227653.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5227669.png)
![6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B5227672.png)
![N'-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5227673.png)